molecular formula C5H6O5S B1205738 3-(carboxymethylthio)-2-oxopropanoicacid CAS No. 51783-05-2

3-(carboxymethylthio)-2-oxopropanoicacid

Katalognummer: B1205738
CAS-Nummer: 51783-05-2
Molekulargewicht: 178.17 g/mol
InChI-Schlüssel: FDUKYMHTXNDQPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further connected to a 2-oxopropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethylthio)-2-oxopropanoicacid typically involves the reaction of thioglycolic acid with pyruvic acid under controlled conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as crystallization or chromatography to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

3-(carboxymethylthio)-2-oxopropanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Wissenschaftliche Forschungsanwendungen

3-(carboxymethylthio)-2-oxopropanoicacid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(carboxymethylthio)-2-oxopropanoicacid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(carboxymethylthio)-2-oxopropanoicacid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

51783-05-2

Molekularformel

C5H6O5S

Molekulargewicht

178.17 g/mol

IUPAC-Name

3-(carboxymethylsulfanyl)-2-oxopropanoic acid

InChI

InChI=1S/C5H6O5S/c6-3(5(9)10)1-11-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)

InChI-Schlüssel

FDUKYMHTXNDQPD-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)O)SCC(=O)O

Kanonische SMILES

C(C(=O)C(=O)O)SCC(=O)O

51783-05-2

Synonyme

S-carboxymethyl-thiopyruvate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.